molecular formula C19H23NO4 B13399185 (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid

Cat. No.: B13399185
M. Wt: 329.4 g/mol
InChI Key: JXDXPRAUFACOHG-UHFFFAOYSA-N
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Description

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-4-(1-naphthyl)-butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of 3-amino-4-(1-naphthyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the naphthyl group.

    Reduction: 3-amino-4-(1-naphthyl)-butanol.

    Substitution: 3-amino-4-(1-naphthyl)-butyric acid.

Scientific Research Applications

Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Boc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
  • Boc-®-3-amino-3-(1-naphthyl)propionic acid

Comparison: Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid is unique due to its specific stereochemistry and the presence of the naphthyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in synthesis and drug design.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDXPRAUFACOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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